5-(3-Fluorophenyl)thiophene-2-carbaldehyde
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Overview
Description
5-(3-Fluorophenyl)thiophene-2-carbaldehyde is a chemical compound with the molecular formula C11H7FOS and a molecular weight of 206.24 . It is a part of the class of organic compounds known as thiophene derivatives .
Synthesis Analysis
The synthesis of thiophene derivatives, including this compound, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the significant synthetic methods to thiophene derivatives .Molecular Structure Analysis
The molecular structure of this compound includes a thiophene ring attached to a fluorophenyl group at the 5-position and a carbaldehyde group at the 2-position .Physical and Chemical Properties Analysis
This compound is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.Scientific Research Applications
Synthesis and Biological Evaluation
A study on the design and synthesis of various novel arylthiophene-2-carbaldehyde compounds, including 5-(3-Fluorophenyl)thiophene-2-carbaldehyde derivatives, demonstrated their potential in biological applications. These compounds were synthesized using Suzuki-Miyaura cross-coupling reactions and evaluated for antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities. Notably, some derivatives showed promising antibacterial activity against Pseudomonas aeruginosa and remarkable NO scavenging properties, indicating their potential in developing new therapeutic agents (Ali et al., 2013).
Photochemical and Fluorescence Applications
Research into the intramolecular proton transfer (IPT) mechanisms of thiophene-2-carbaldehyde derivatives, including those similar to this compound, has provided insights into their photochemical properties. These studies involve the construction of potential energy curves and time-dependent density functional theory (TDDFT) to simulate electronic spectra. Such research indicates the compounds' utility in understanding fluorescence phenomena and designing fluorescence-based sensors and materials (Huang et al., 2017).
Chemical Sensing
A novel fluorescent sensor for ferric ions was developed using a thiophene-2-carbaldehyde derivative, showcasing the compound's selectivity and sensitivity towards Fe3+ ions. This highlights the potential of this compound related structures in the development of chemical sensors for environmental monitoring and biomedical applications (Zhang et al., 2016).
Corrosion Inhibition
Thiophene derivatives, including those structurally related to this compound, have been explored as corrosion inhibitors for metals in acidic environments. These studies provide a basis for the development of new, more effective corrosion inhibitors that could extend the life of metals in industrial applications (Arrousse et al., 2022).
Mechanism of Action
Target of Action
“5-(3-Fluorophenyl)thiophene-2-carbaldehyde” is a compound that contains a thiophene and a phenyl group. Compounds containing thiophene rings have been found to exhibit a variety of biological activities, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Many thiophene derivatives work by interacting with biological targets, causing changes in their function .
Biochemical Pathways
Without specific studies on “this compound”, it’s difficult to determine the exact biochemical pathways it affects. Thiophene derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiophene derivatives can have a variety of effects at the molecular and cellular level, depending on their specific biological activity .
Properties
IUPAC Name |
5-(3-fluorophenyl)thiophene-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FOS/c12-9-3-1-2-8(6-9)11-5-4-10(7-13)14-11/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTYNYZDGZBISY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=CC=C(S2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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